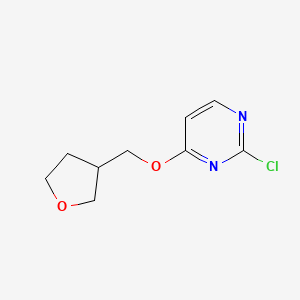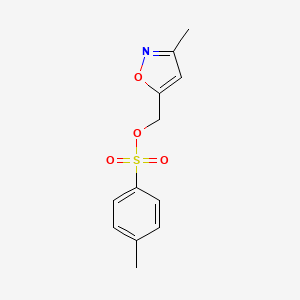
(3-Methyl-1,2-oxazol-5-yl)methyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyl-1,2-oxazol-5-yl)methyl 4-methylbenzenesulfonate: is a chemical compound belonging to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom. This particular compound features a methyl group at the 3-position of the oxazole ring and a 4-methylbenzenesulfonate group attached to the 5-position of the oxazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-1,2-oxazol-5-yl)methyl 4-methylbenzenesulfonate typically involves the following steps:
Formation of 3-Methyl-1,2-oxazole: This can be achieved by cyclodehydration of 3-methyl-2-aminopropanal with formic acid.
Introduction of the Methyl Group: The oxazole ring is then methylated at the 3-position using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the 4-Methylbenzenesulfonate Group: The final step involves the reaction of the methylated oxazole with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for higher yields and cost-effectiveness. This could involve continuous flow reactors, improved catalysts, and recycling of solvents and reagents to minimize waste.
Análisis De Reacciones Químicas
(3-Methyl-1,2-oxazol-5-yl)methyl 4-methylbenzenesulfonate: can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the oxazole ring.
Substitution: Nucleophilic substitution reactions can occur at the 3-position of the oxazole ring, where nucleophiles replace the methyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles (e.g., amines, alcohols), bases (e.g., triethylamine)
Major Products Formed:
Oxidation: Oxidized derivatives of the oxazole ring
Reduction: Reduced oxazole derivatives
Substitution: Substituted oxazole derivatives
Aplicaciones Científicas De Investigación
(3-Methyl-1,2-oxazol-5-yl)methyl 4-methylbenzenesulfonate: has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including glaucoma and infections.
Industry: Employed in the development of new chemical entities and pharmaceuticals.
Mecanismo De Acción
The mechanism by which (3-Methyl-1,2-oxazol-5-yl)methyl 4-methylbenzenesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as carbonic anhydrases, which play a role in physiological processes like respiration and pH regulation. The exact mechanism can vary depending on the specific biological context and the derivatives formed from this compound.
Comparación Con Compuestos Similares
(3-Methyl-1,2-oxazol-5-yl)methyl 4-methylbenzenesulfonate: can be compared with other oxazole derivatives, such as:
2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: Used as an antiglaucomatous drug candidate.
2-(2,6-dichlorophenylamino)phenyl methyl)-3-(4-(substituted phenyl)amino)-1,3-oxazol-2-yl-quinazolin-4(3H)ones: Exhibits antibacterial properties.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and its potential biological activities, which may differ from those of other oxazole derivatives.
Propiedades
Fórmula molecular |
C12H13NO4S |
|---|---|
Peso molecular |
267.30 g/mol |
Nombre IUPAC |
(3-methyl-1,2-oxazol-5-yl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H13NO4S/c1-9-3-5-12(6-4-9)18(14,15)16-8-11-7-10(2)13-17-11/h3-7H,8H2,1-2H3 |
Clave InChI |
FZJYGJZUDMGMDI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC(=NO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


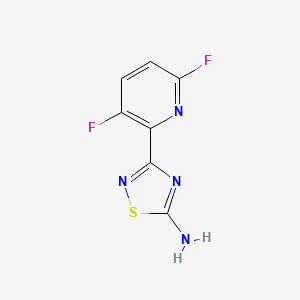
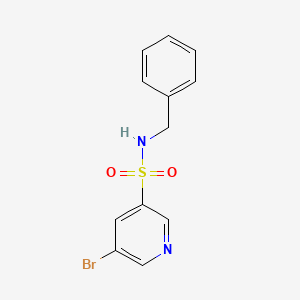
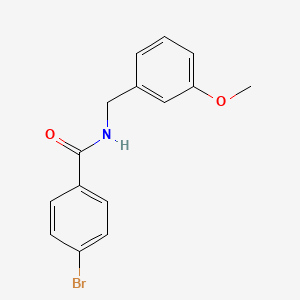
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-methylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B15357299.png)
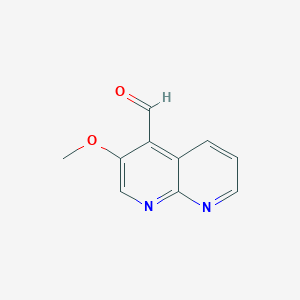
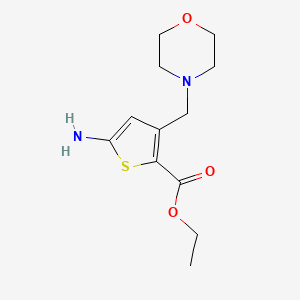
![2-methylsulfonyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B15357322.png)
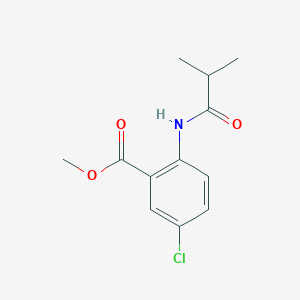
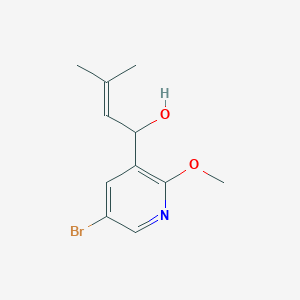
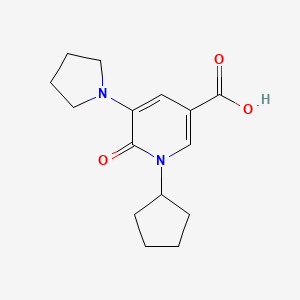

![4-[(4-Benzylpiperazin-1-yl)methyl]benzene-1,3-diol](/img/structure/B15357351.png)
